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Cat. No.: B12369436 Get Quote

Disclaimer: The following technical guide summarizes the current publicly available information

on the target validation of the novel fungicide YZK-C22. It is important to note that to date, the

target validation for YZK-C22 has been primarily conducted in the context of fungal species,

particularly Saccharomyces cerevisiae and Rhizoctonia solani. There is currently no publicly

available data on the target validation of YZK-C22 in specific mammalian or human cell lines.

This guide is intended for researchers, scientists, and drug development professionals

interested in the mechanism of action of YZK-C22 and the methodologies used for its target

validation.

Introduction to YZK-C22
YZK-C22 is a novel fungicide candidate characterized by a 1,2,3-thiadiazol-[1][2][3]triazolo[3,4-

b][1][3][4]thiadiazole chemical scaffold. It has demonstrated broad-spectrum fungicidal activity.

[2][5] The primary molecular target of YZK-C22 in fungi has been identified as pyruvate kinase

(PK), a key enzyme in the glycolytic pathway.[2][5]

Quantitative Data on YZK-C22 Activity
The biological activity of YZK-C22 has been quantified against several fungal species and their

respective pyruvate kinase enzymes. The available data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of Pyruvate Kinase by YZK-C22
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Target Enzyme
Source
Organism

IC50 (µg/mL) Kᵢ (µmol/L) Inhibition Type

Pyruvate Kinase
Saccharomyces

cerevisiae
- 3.33 ± 0.28 Competitive

Pyruvate Kinase

(RsPK)

Rhizoctonia

solani
11.15 - -

Table 2: Antifungal Activity of YZK-C22

Fungal Species EC50 (µg/mL)

Rhizoctonia solani 3.14

Alternaria solani >50

Botrytis cinerea 18.9

Cercospora arachidicola >50

Physalospora piricola >50

Sclerotinia sclerotiorum >50

Setosphaeria turcica 5.7

Signaling Pathway of the Target
YZK-C22's target, pyruvate kinase, is a crucial enzyme in the glycolysis signaling pathway. It

catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to

pyruvate and ATP. By inhibiting pyruvate kinase, YZK-C22 disrupts the normal glycolytic flux,

leading to a depletion of ATP and metabolic precursors essential for fungal growth and survival.
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Figure 1: Proposed mechanism of action of YZK-C22 via inhibition of Pyruvate Kinase in the
glycolytic pathway.

Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments that can be utilized for the

validation of pyruvate kinase as the target of YZK-C22. These protocols are based on the

approaches used in the referenced studies on fungi and are standard methods in target

validation research.

Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is used to identify the direct binding target of a small molecule by

observing the stabilization of the target protein against proteolysis upon ligand binding.
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Figure 2: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol:
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Lysate Preparation: Harvest fungal mycelia or cultured cells and lyse them in M-PER buffer

(or a suitable lysis buffer) supplemented with protease inhibitors. Centrifuge the lysate to

pellet cell debris and collect the supernatant.

Compound Incubation: Divide the lysate into two aliquots. Treat one aliquot with YZK-C22
(e.g., at 10x the EC50 concentration) and the other with an equivalent volume of DMSO as a

negative control. Incubate for 1 hour at room temperature.

Protease Digestion: Add pronase to each lysate to a final concentration of 1:200

(pronase:total protein, w/w). Incubate at room temperature for 30 minutes.

SDS-PAGE Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the

samples. Run the digested lysates on an SDS-PAGE gel.

Protein Identification: Stain the gel with Coomassie Brilliant Blue. A protein band that is

present or more intense in the YZK-C22-treated lane compared to the DMSO control lane is

a candidate target. Excise this band and identify the protein using mass spectrometry.

In Vitro Pyruvate Kinase Activity Assay
This assay directly measures the enzymatic activity of pyruvate kinase and its inhibition by

YZK-C22.

Reaction Setup

Measurement
Prepare reaction mixture:

- Tris-HCl buffer
- MgCl2, KCl
- ADP, PEP

- Lactate Dehydrogenase (LDH)
- NADH
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Figure 3: Workflow for the in vitro Pyruvate Kinase activity assay.
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Protocol:

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCl,

ADP, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and NADH.

Compound Addition: Add varying concentrations of YZK-C22 (dissolved in DMSO) to the

reaction mixture. Use a DMSO-only control.

Enzyme Addition: Add purified pyruvate kinase to initiate the reaction.

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using

a spectrophotometer. The oxidation of NADH to NAD⁺ by LDH is coupled to the production

of pyruvate by PK, and this is what is monitored.

Data Analysis: Calculate the initial reaction velocities from the linear phase of the

absorbance curves. Determine the IC50 value of YZK-C22 by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the

principle that a protein becomes more thermally stable when bound to a ligand.

Protocol:

Cell Treatment: Treat intact cells (e.g., fungal protoplasts or a relevant cell line) with YZK-
C22 or DMSO for a specified time.

Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g.,

3 minutes).

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the

aggregated proteins by centrifugation.

Protein Detection: Analyze the amount of soluble pyruvate kinase remaining at each

temperature using Western blotting with a specific anti-PK antibody.
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Data Analysis: A shift in the melting curve to a higher temperature in the presence of YZK-
C22 indicates target engagement.

Conclusion and Future Directions
The available evidence strongly suggests that pyruvate kinase is a primary target of the

fungicide YZK-C22 in fungal species. This has been demonstrated through a combination of

proteomic, enzymatic, and molecular modeling studies.

A significant knowledge gap remains concerning the activity and target of YZK-C22 in

mammalian and human cell lines. Given that the 1,2,4-triazolo[3,4-b][1][3][4]thiadiazole scaffold

is present in compounds with demonstrated anticancer activity, future research should focus

on:

Cytotoxicity Screening: Evaluating the cytotoxic effects of YZK-C22 against a panel of

human cancer cell lines.

Target Validation in Mammalian Cells: Utilizing techniques like CETSA and DARTS in human

cell lines to determine if YZK-C22 also targets human pyruvate kinase isoforms (e.g., PKM2,

which is often upregulated in cancer) or other proteins.

Mechanism of Action Studies: If activity in mammalian cells is observed, further studies will

be required to elucidate the downstream cellular consequences of target engagement, such

as effects on cell cycle, apoptosis, and metabolism.

Such studies will be crucial to determine if the potent fungicidal activity of YZK-C22 can be

repurposed for therapeutic applications in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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